molecular formula C22H17N5O3 B283030 Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

货号 B283030
分子量: 399.4 g/mol
InChI 键: CJSSZZHQFWDNMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, also known as EMD-1214063, is a novel small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes that play a crucial role in DNA repair and cell survival. Inhibition of PARP has emerged as a promising strategy for the treatment of cancer, particularly in patients with BRCA mutations.

作用机制

Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate works by inhibiting PARP, an enzyme that plays a crucial role in DNA repair. PARP inhibitors work by preventing the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. In patients with BRCA mutations, PARP inhibitors have shown particular promise as a targeted therapy, as these mutations make cancer cells more dependent on PARP for DNA repair.
Biochemical and Physiological Effects
Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have potent antitumor activity in preclinical models of cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models. In addition, Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

实验室实验的优点和局限性

One advantage of Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is its potency and selectivity for PARP inhibition. This makes it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, one limitation of Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

未来方向

There are several potential future directions for the development of PARP inhibitors like Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One area of interest is the combination of PARP inhibitors with other targeted therapies, such as immune checkpoint inhibitors. Another area of interest is the development of PARP inhibitors for the treatment of other diseases beyond cancer, such as neurodegenerative diseases. Finally, there is ongoing research into the development of new PARP inhibitors with improved pharmacological properties, such as increased solubility and bioavailability.

合成方法

The synthesis of Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate was first reported by scientists at Merck KGaA in 2014. The synthesis involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the triazolopyrimidine ring system through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The final product is obtained in good yield and high purity through a series of purification steps.

科学研究应用

Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in a variety of cancer cell lines, including breast, ovarian, and lung cancer. Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models. Clinical trials of Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate are currently ongoing in patients with advanced solid tumors and hematologic malignancies.

属性

分子式

C22H17N5O3

分子量

399.4 g/mol

IUPAC 名称

ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C22H17N5O3/c1-3-30-21(29)19-25-27(16-11-7-8-14(2)12-16)22-24-18(15-9-5-4-6-10-15)17(13-23)20(28)26(19)22/h4-12H,3H2,1-2H3

InChI 键

CJSSZZHQFWDNMM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CC=CC=C3)C4=CC=CC(=C4)C

规范 SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CC=CC=C3)C4=CC=CC(=C4)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。